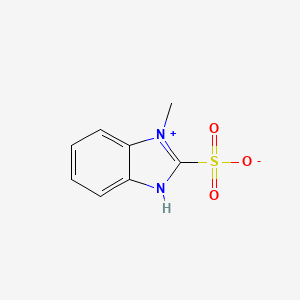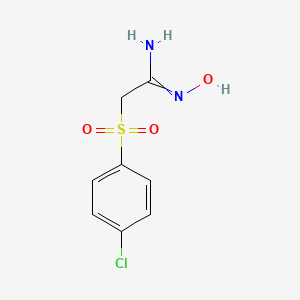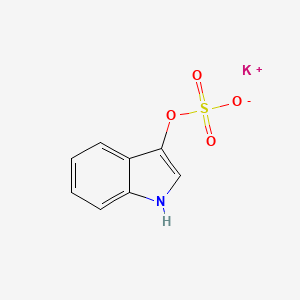
2-Iodobenzoic acid
描述
2-Iodobenzoic acid, also known as o-iodobenzoic acid, is an organic compound with the molecular formula C₇H₅IO₂. It is a white solid that is sparingly soluble in water but soluble in organic solvents. This compound is an isomer of iodobenzoic acid and is commonly used as a precursor in the synthesis of various oxidizing agents such as 2-iodoxybenzoic acid and Dess-Martin periodinane .
作用机制
Target of Action
2-Iodobenzoic acid primarily targets enzymes in the body, particularly those containing vicinal sulfhydryls . These enzymes play a crucial role in various biochemical reactions, and their activity can be significantly influenced by the action of this compound .
Mode of Action
This compound acts as an oxidant , which oxidizes vicinal sulfhydryls to disulfides within enzymes . This oxidation process can lead to the inactivation of the enzymes or cause conformational changes . It is also used to cleave tryptophanyl peptide bonds .
Biochemical Pathways
This compound affects various biochemical pathways, particularly those involving oxidation reactions . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . Some of these reactions proceed by a single electron transfer (SET) mechanism .
Pharmacokinetics
For instance, a study on a related compound, 125I-labelled o-iodobenzoate (OIB), found that the half-life of OIB elimination was approximately 38.7 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its role as an oxidant. By oxidizing vicinal sulfhydryls within enzymes, it can lead to enzyme inactivation or conformational changes . This can have a significant impact on the biochemical reactions that these enzymes are involved in, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs .
生化分析
Biochemical Properties
2-Iodobenzoic acid is used as a reagent for the detection of sulfhydryl groups in proteins . It is also used in Suzuki reactions
Molecular Mechanism
It is known to be involved in the synthesis of other compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane , which are used as mild oxidants. These compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the synthesis of other compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane These compounds can interact with various enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodobenzoic acid can be synthesized via the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide. The process typically involves treating anthranilic acid with nitrous acid to form a diazonium salt, which is then reacted with potassium iodide to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the diazotization and subsequent iodination reactions .
化学反应分析
Types of Reactions: 2-Iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzoic acid, a powerful oxidizing agent used in organic synthesis.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium bromate and sulfuric acid or oxone.
Substitution: Reagents such as sodium nitrite and potassium iodide are used in the Sandmeyer reaction.
Major Products Formed:
2-Iodoxybenzoic acid: Formed through oxidation and used as an oxidizing agent.
Various substituted benzoic acids: Formed through nucleophilic substitution reactions.
科学研究应用
2-Iodobenzoic acid has a wide range of applications in scientific research:
相似化合物的比较
4-Iodobenzoic acid: Another isomer of iodobenzoic acid with similar properties but different reactivity due to the position of the iodine atom.
2-Iodoxybenzoic acid: A derivative of 2-iodobenzoic acid used as an oxidizing agent.
Methyl 2-iodobenzoate: A methyl ester derivative used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific reactivity and ability to form powerful oxidizing agents like 2-iodoxybenzoic acid. Its position of the iodine atom on the benzene ring allows for specific substitution reactions that are not as easily achieved with other isomers .
属性
IUPAC Name |
2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNZAXGUTKBIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2532-17-4 (mono-hydrochloride salt) | |
| Record name | 2-Iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058976 | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Iodobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000198 [mmHg] | |
| Record name | 2-Iodobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-67-5, 1321-07-9 | |
| Record name | 2-Iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iodobenzoic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-IODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q00V80J7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-iodobenzoic acid?
A1: The molecular formula of this compound is C₇H₅IO₂, and its molecular weight is 248.02 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by various spectroscopic techniques. It shows characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, the ¹H NMR spectrum reveals a multiplet for aromatic protons and a broad singlet for the carboxylic acid proton. []
Q3: What is the stability of this compound under different storage conditions?
A3: While this compound is generally stable, its derivative, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), requires careful storage. IBX is reported to be explosive under impact or heating above 200 °C. [] Proper storage involves keeping it dry, in a darkened vessel under a nitrogen atmosphere, and refrigerated. Under these conditions, IBX maintains over 95% purity for at least six months. In contrast to its derivative Dess-Martin periodinane, IBX demonstrates greater stability towards air and moisture.
Q4: What are the common uses of this compound in organic synthesis?
A4: this compound serves as a crucial starting material for synthesizing various hypervalent iodine reagents. These reagents find extensive applications in organic synthesis as mild and selective oxidizing agents. [, , ] For example, IBX, a hypervalent iodine reagent derived from this compound, efficiently oxidizes alcohols to aldehydes, showcasing its utility in complex molecule synthesis. []
Q5: How does the presence of a carboxylate group influence the reactivity of this compound in palladium-catalyzed reactions?
A5: Density functional theory (DFT) calculations revealed that the ortho-carboxylate group in this compound plays a crucial role in palladium-catalyzed C(sp3)-H arylation reactions. [] It facilitates the reductive elimination step from a PdIV intermediate, not the oxidative addition on PdII as previously suggested. This finding highlights the significance of the ortho-carboxylate group in controlling reaction pathways and enabling efficient arylation.
Q6: Can this compound be used in the synthesis of heterocyclic compounds?
A6: Yes, this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. For instance, it can be employed in palladium-catalyzed reactions with allenylphosphonates to yield benzofurans and isocoumarins. [, ] Furthermore, this compound reacts with terminal alkynes in the presence of a copper catalyst to afford 3-substituted isocoumarins. []
Q7: Can you elaborate on the use of this compound in multicomponent reactions?
A7: this compound participates effectively in palladium-catalyzed multicomponent reactions. One example is its use in the synthesis of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones. [] This reaction involves the formation of a pyridine ring through intramolecular palladium-catalyzed carbon-carbon bond formation, followed by an alkoxycarbonylation step, highlighting the versatility of this compound in constructing complex molecules.
Q8: Can hypervalent iodine oxidants be synthesized electrochemically from this compound?
A8: Yes, electrochemical methods provide an alternative route for synthesizing hypervalent iodine oxidants from this compound. Researchers have successfully synthesized 2-iodosylbenzoic acid and 2-iodylbenzoic acid (IBX) via anodic oxidation of this compound using a boron-doped diamond anode. [, , ] This approach offers advantages in terms of environmental friendliness and scalability compared to traditional chemical methods.
Q9: How does the electrochemical behavior of this compound differ on various electrode materials?
A9: The choice of electrode material significantly impacts the electrochemical behavior of this compound. Studies using cyclic voltammetry and in situ FTIR spectroscopy have shown that silver and copper electrodes exhibit higher electrocatalytic activity for the reductive deiodination of this compound compared to platinum and titanium electrodes. [, ] These findings underscore the importance of electrode material selection in optimizing electrochemical reactions involving this compound.
Q10: Have computational methods been used to study this compound and its derivatives?
A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has provided valuable insights into the reactivity and reaction mechanisms of this compound and its derivatives. [, , ] These studies have helped elucidate reaction pathways, identify key intermediates, and rationalize the observed regioselectivity in various transformations involving this compound.
Q11: Does this compound have any effects on plant physiology?
A11: Research suggests that this compound and other organoiodine compounds can influence the antioxidative and sugar metabolism in plants like tomatoes. [] The effects vary depending on the specific compound and its concentration. For example, this compound was observed to increase the content of soluble sugars in tomato leaves and roots, indicating its potential role in plant metabolism.
Q12: How does the application of this compound affect iodine uptake in plants?
A12: Studies on sweetcorn plants have shown that the application of this compound, along with vanadium, can influence iodine uptake and distribution. [] Vanadium is thought to stimulate the activity of vanadium-dependent iodoperoxidase (vHPO), an enzyme potentially involved in iodine uptake. This suggests a synergistic effect of vanadium and this compound on iodine accumulation in plants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722269.png)

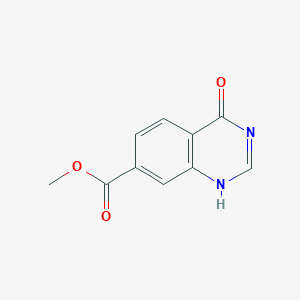
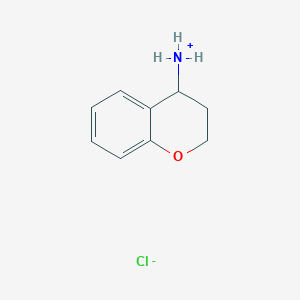
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7722298.png)

